N-(Cyclohept-2-en-1-yl)benzamide
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Overview
Description
Benzamide, N-2-cyclohepten-1-yl- is a chemical compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-2-cyclohepten-1-yl- typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and aminesThe use of advanced catalysts and green chemistry principles is likely to be a focus in industrial settings to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-2-cyclohepten-1-yl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Benzamide, N-2-cyclohepten-1-yl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of benzamide, N-2-cyclohepten-1-yl- involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism. The compound’s unique structure allows it to bind to specific sites on target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and potential use in treating type-2 diabetes.
2,3-dimethoxy benzamide: Exhibits antioxidant and antibacterial activities.
3-acetoxy-2-methyl benzamide: Known for its potential therapeutic applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
101153-08-6 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-cyclohept-2-en-1-ylbenzamide |
InChI |
InChI=1S/C14H17NO/c16-14(12-8-4-3-5-9-12)15-13-10-6-1-2-7-11-13/h3-6,8-10,13H,1-2,7,11H2,(H,15,16) |
InChI Key |
DDZVQJJPOYWRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C=CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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